molecular formula C8H7BrO B1282862 4-Bromo-2-methylbenzaldehyde CAS No. 24078-12-4

4-Bromo-2-methylbenzaldehyde

Cat. No.: B1282862
CAS No.: 24078-12-4
M. Wt: 199.04 g/mol
InChI Key: RCBPVESMGNZMSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylbenzaldehyde is an organobromine compound with the molecular formula C8H7BrO. It is a derivative of benzaldehyde, where a bromine atom is substituted at the fourth position and a methyl group at the second position on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

4-Bromo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7BrO . It is primarily used as a reactant in various chemical reactions . .

Mode of Action

As an aldehyde, this compound can participate in reactions such as the formation of oximes and hydrazones . In these reactions, the aldehyde group (-CHO) of the compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Biochemical Pathways

This compound has been involved in various chemical reactions, including:

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it undergoes and the resulting products. As it is primarily used as a reactant in chemical reactions, its effects are typically seen in the products of these reactions rather than the compound itself .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of this compound. For instance, certain reactions may require specific conditions to proceed efficiently. Additionally, safety data suggests that adequate ventilation is necessary when handling this compound to avoid inhalation and contact with skin or eyes .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . These interactions are crucial in organic synthesis and biochemical research, as they help in the formation of various derivatives and intermediates.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can participate in free radical bromination, which can lead to changes in cellular oxidative states . Additionally, its interactions with cellular proteins can modulate gene expression and impact metabolic pathways, thereby altering cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a nucleophile in substitution reactions, where it interacts with electrophilic centers on enzymes or other proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of various by-products . These by-products can have different biochemical activities, which may affect the overall outcome of experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At high doses, this compound can cause toxic effects, including respiratory irritation and skin corrosion . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenases, which facilitate its conversion to other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s biochemical effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For example, the compound may localize to the mitochondria, where it can impact cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-methylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-methylbenzaldehyde. The process typically includes the following steps:

    Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the fourth position.

    Purification: The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.

Another method involves the use of 2-bromo-4-methylaniline as a starting material. The steps include:

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-Bromo-2-methylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound with sodium borohydride (NaBH4) yields 4-Bromo-2-methylbenzyl alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can produce 4-Methoxy-2-methylbenzaldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4-Bromo-2-methylbenzoic acid.

    Reduction: 4-Bromo-2-methylbenzyl alcohol.

    Substitution: 4-Methoxy-2-methylbenzaldehyde.

Scientific Research Applications

4-Bromo-2-methylbenzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: It serves as a building block in the preparation of polymers and advanced materials.

    Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicinal Chemistry: It is explored for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the methyl group at the second position.

    2-Bromo-4-methylbenzaldehyde: An isomer with the bromine atom at the second position and the methyl group at the fourth position.

    4-Methoxy-2-methylbenzaldehyde: Similar structure with a methoxy group instead of a bromine atom.

Uniqueness

4-Bromo-2-methylbenzaldehyde is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which imparts distinct reactivity and properties. This combination allows for specific interactions in chemical reactions and applications that are not possible with other similar compounds.

Properties

IUPAC Name

4-bromo-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBPVESMGNZMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543702
Record name 4-Bromo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24078-12-4
Record name 4-Bromo-2-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-bromo-2-methylbenzonitrile (2 g, 10.2 mmol) in toluene (60 mL) cooled to 5 C under argon was added Dibal-H (11.2 mL, 1M solution in toluene, 11.2 mmol) dropwise. The reaction was stirred at 5° C. for 30 minutes then MeOH (3 mL) and 2M H2SO4 (10 mL) were added dropwise. The mixture was stirred for ˜19 h then concentrated in vacuo. The residue was re-dissolved in water/EtOAc. The organic layer was dried and concentrated to give the crude title compound as a brown oil (1.81 g) which was used in the next step without further purification. δH (CDCl3, 400 MHz) 10.20 (1H, s), 7.65 (1H, d), 7.50 (1H, dd), 7.43 (1H, m), 2.64 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the solution of (4-bromo-2-methylphenyl)methanol (1.8 g, 8.1 mmol) in CH2Cl2 (20 mL) was added Dess-Martin Periodinane (5.1 g, 12.1 mmol) at 0° C. The mixture was stirred at RT for 1 h, then diluted with water, and the solid was removed by filtration. The filtrate was extracted with CH2Cl2. The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo. Purification by normal phase silica gel column provided 4-bromo-2-methylbenzaldehyde as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The crude product of the title compound was synthesized by conducting the reaction similar to that mentioned in Example 24 (24f) using (4-bromo-2-methylphenyl)methanol (3.7 g, 19 mmol) that was obtained in Example 27 (27a) and pyridinium dichromate (11g, 28 mmol). Subsequently, the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:19 to 1:4) as the eluent to afford the title compound (2.4 g) in a yield of 64% as a colourless oily product.
[Compound]
Name
Example 24 ( 24f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Example 27 ( 27a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
pyridinium dichromate
Quantity
28 mmol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methylbenzaldehyde
Reactant of Route 3
4-Bromo-2-methylbenzaldehyde
Reactant of Route 4
4-Bromo-2-methylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methylbenzaldehyde
Reactant of Route 6
4-Bromo-2-methylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.